molecular formula C13H16N2O B2412386 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1022784-04-8

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No.: B2412386
CAS No.: 1022784-04-8
M. Wt: 216.284
InChI Key: JZXYJTMLUYLYID-UHFFFAOYSA-N
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Description

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound that features a cyclohexene ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one typically involves the reaction of 2-aminophenylamine with 5-methylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as lutidine and a solvent like dichloromethane . The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Biological Activity

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclohexene ring substituted with an amino group and a methyl group, which contributes to its unique chemical properties and biological interactions.

  • IUPAC Name: 3-(2-aminoanilino)-5-methylcyclohex-2-en-1-one
  • Molecular Formula: C13H16N2O
  • Molecular Weight: 216.28 g/mol
  • CAS Number: 1022784-04-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenylamine with 5-methylcyclohex-2-en-1-one in the presence of a base like lutidine and a solvent such as dichloromethane. This method allows for the formation of the desired product through controlled reaction conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activities and interfere with cellular signaling pathways, which may lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. The compound has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial properties against common bacterial strains.
    • Method: Disk diffusion method was employed to assess inhibition zones.
    • Results: Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Anticancer Activity Assessment
    • Objective: To investigate the effects on cancer cell proliferation.
    • Method: MTT assay was used to determine cell viability in various cancer cell lines.
    • Results: The compound reduced cell viability significantly in breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting potential for further development as an anticancer agent.

Comparative Analysis

Below is a comparative analysis of this compound with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Mechanism
This compoundYesYesModulation of apoptotic pathways
5-Methylcyclohex-2-en-1-oneModerateNoGeneral cytotoxicity
2-AminophenylamineLowModerateInhibition of specific kinases

Properties

IUPAC Name

3-(2-aminoanilino)-5-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXYJTMLUYLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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